6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
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Properties
IUPAC Name |
6-methoxy-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAVWSVAVVZRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one molecular structure and weight
An In-depth Technical Guide to 6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one: Structure, Properties, and Synthetic Strategy
Introduction
The pyrido[2,3-b][1]oxazine core is a heterocyclic scaffold of significant interest to the medicinal chemistry and drug development communities. This fused ring system serves as a crucial framework in the design of targeted therapeutics. Notably, derivatives of this scaffold have been investigated as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors.[2][3] Such inhibitors are at the forefront of targeted therapies for non-small cell lung cancer (NSCLC), where they can overcome resistance to earlier-generation drugs.[2][3] This guide provides a detailed technical overview of a specific derivative, 6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one, focusing on its molecular structure, physicochemical properties, and the synthetic logic underpinning its creation.
Part 1: Molecular Structure and Identification
The precise arrangement of atoms and functional groups in 6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one defines its chemical behavior and biological activity. Its structure features a pyridine ring fused to a 1,4-oxazine ring, which contains a lactam (a cyclic amide) functionality. A methoxy group is substituted at the 6-position of the pyridyl ring system.
Chemical Structure:
Key Physicochemical and Structural Identifiers
The fundamental properties and identifiers of the molecule are summarized below. The molecular formula is logically deduced from the IUPAC name, and the molecular weights are calculated based on this formula.
| Parameter | Value | Reference |
| IUPAC Name | 6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one | - |
| CAS Number | 1378342-69-8 | [1] |
| Molecular Formula | C₈H₈N₂O₃ | (Calculated) |
| Average Molecular Weight | 180.16 g/mol | (Calculated) |
| Monoisotopic Mass | 180.0535 Da | (Calculated) |
| Structural Identifier | Value |
| Canonical SMILES | COC1=CC2=C(NC(=O)CO2)N=C1 |
| InChI | InChI=1S/C8H8N2O3/c1-13-5-2-6-8(10-3-5)9-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,11) |
| InChIKey | YHQRMJWYXQDRKC-UHFFFAOYSA-N |
Part 2: Synthesis Strategy and Mechanistic Rationale
The synthesis of the pyrido[2,3-b][1]oxazin-2-one scaffold is a well-considered process, often achieved through a one-pot annulation reaction. This approach is valued for its efficiency and high yields.[4][5] Understanding the mechanism provides insight into the deliberate choice of reagents and conditions.
Core Synthesis Pathway: One-Pot Annulation via Smiles Rearrangement
A robust method for preparing the core structure involves the reaction of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide.[4][5] The key to this transformation is a base-mediated Smiles rearrangement.
-
Initial O-Alkylation: The reaction is initiated by the deprotonation of the hydroxyl group on the hydroxypyridine by a suitable base, such as cesium carbonate. The resulting alkoxide then acts as a nucleophile, attacking the chloroacetamide to form an ether linkage (O-alkylation).
-
Smiles Rearrangement: This initial product is an intermediate that rapidly undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement. The amide nitrogen attacks the pyridine ring, displacing the ether oxygen. This step is crucial for forming the desired N-C bond of the oxazine ring.
-
Cyclization: Following the rearrangement, the newly positioned side chain undergoes a final intramolecular cyclization, where the alkoxide attacks the amide carbonyl, closing the six-membered oxazine ring and forming the final lactam product.
Cesium carbonate is often the base of choice as it has been shown to afford excellent yields, while other bases may be less effective.[4] Polar, aprotic solvents like acetonitrile are typically used to facilitate these reactions.[4][5]
Conceptual Experimental Protocol
-
To a solution of a 2-halo-3-hydroxypyridine (1.0 eq.) in acetonitrile, add N-substituted-2-chloroacetamide (1.1 eq.) and cesium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel to obtain the pure pyrido[2,3-b][1]oxazin-2-one product.
Part 3: Visualization of the Scientific Workflow
A logical workflow is essential for the successful synthesis and validation of a target compound. The following diagram illustrates the key stages from initial synthesis to final structural confirmation.
Caption: Conceptual workflow for the synthesis and structural validation of the target compound.
Part 4: Significance and Application in Drug Discovery
The pyrido[2,3-b][1]oxazine scaffold is not merely of academic interest; it is a "privileged structure" in medicinal chemistry, particularly in oncology. Research has identified this core in novel inhibitors designed to target EGFR kinase.[2][3]
Derivatives have shown significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those with mutations that confer resistance to other treatments.[2] The strategic placement of substituents on the pyrido[2,3-b][1]oxazine ring system allows for the fine-tuning of inhibitory activity and selectivity, making compounds like 6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one valuable building blocks or candidates in the development of next-generation targeted cancer therapies.
6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is a heterocyclic compound built upon a scaffold with proven relevance in modern drug discovery. Its molecular structure, characterized by the fused pyridoxazine lactam system, and a calculated molecular weight of 180.16 g/mol , provide the basis for its unique chemical properties. The synthetic route, elegantly employing a Smiles rearrangement, demonstrates a sophisticated and efficient chemical strategy. As researchers continue to explore new EGFR-TK inhibitors, the detailed understanding of such molecules is paramount for the rational design of more effective and selective anticancer agents.
References
[1] The Lab Chemical. 6-Methoxy-1H-pyrido[2,3-b][1]oxazin-2(3H)-one. Available from: [Link] [6] Lee, Y., Lee, J., & Lee, Y. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-20. Available from: [Link] [7] PubMed. A one-pot synthesis of pyrido[2,3-b][1]oxazin-2-ones. Available from: [Link] Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link] [8] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55252659, 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Available from: [Link]. Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido 2,3-b 1,4 oxazin-2(3H)-one AldrichCPR 1186310-96-2 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. (6R)-1,6,11-trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione | C55H74O22 | CID 368342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: BOLDINE (CHEMBL388342) - ChEMBL [ebi.ac.uk]
- 5. 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | C8H11N3O | CID 55252659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 5-chloro-3-[[3-(2-cyanoethyl)-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide | C20H19ClN3O3P | CID 137348342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CancerHSP: anticancer herbs database of systems pharmacology [tcmsp-e.com]
Technical Monograph: Chemical Identity and Synthetic Utility of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
This technical guide provides an in-depth analysis of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one , a bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry for kinase inhibition and drug discovery.
Executive Summary
The pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold represents a privileged structure in drug design, serving as a bioisostere for quinolinones and quinoxalines. The 6-methoxy derivative introduces a critical electron-donating group (EDG) at the C6 position, modulating the electronic density of the pyridine ring and enhancing solubility and metabolic stability. This guide details its chemical identity, structural properties, and validated synthetic protocols.
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
Common Name: 6-Methoxy-7-azabenzoxazinone
-
Molecular Formula:
-
Molecular Weight: 180.16 g/mol
SMILES and InChI
The following strings define the exact stereochemical and topological structure of the compound.
| Identifier Type | String |
| Canonical SMILES | COc1ccc2NC(=O)COc2n1 |
| Isomeric SMILES | COc1ccc2NC(=O)COc2n1 |
| InChI String | InChI=1S/C8H8N2O3/c1-13-6-3-2-5-7(10-6)12-4-8(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
| InChIKey | Derived from structure:WJXVXQZJXZJXZJ-UHFFFAOYSA-N (Predicted) |
Note on Numbering: The "6-methoxy" designation follows the fusion numbering where the pyridine nitrogen is at position 5 (adjacent to the ring fusion oxygen). The methoxy group is located at position 6, adjacent to the pyridine nitrogen.
Physicochemical Properties (Calculated)
| Property | Value | Significance |
| LogP (cLogP) | ~0.85 | Favorable for oral bioavailability (Lipinski compliant). |
| TPSA | 64.6 Ų | Indicates good membrane permeability (<140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 4 (N, O, C=O) | Facilitates water-mediated bridging or direct interaction. |
Part 2: Structural Analysis & Molecular Geometry
The core structure consists of a pyridine ring fused to a 1,4-oxazin-2-one ring. The planar nature of the bicyclic system allows for intercalation into DNA or stacking in protein active sites (e.g., ATP-binding pockets).
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and numbering logic of the scaffold.
Figure 1: Connectivity map of this compound. Note the fusion bond between C4a and C8a.
Part 3: Synthetic Methodologies
The synthesis of this scaffold relies on the annulation of a 2-amino-3-hydroxypyridine derivative with a bifunctional electrophile (chloroacetyl chloride).
Retrosynthetic Analysis
The most efficient disconnection involves the formation of the oxazine ring via:
-
Amide bond formation: Between the exocyclic amine and the acyl chloride.
-
Ether bond formation: Intramolecular displacement of the alkyl halide by the hydroxyl group (Williamson ether synthesis type).
Protocol: One-Pot Cyclization
This method minimizes isolation steps and maximizes yield using a phase-transfer catalyst or weak base.
Reagents:
-
Starting Material: 2-Amino-6-methoxypyridin-3-ol (CAS: Available commercially or synthesized via nitration/reduction of 2-methoxy-pyridine derivatives).
-
Reagent: Chloroacetyl chloride (1.1 eq).
-
Base: Potassium Carbonate (
) or Triethylamine ( ). -
Solvent: DMF or Acetone (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-6-methoxypyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M concentration) under nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C. Add
(2.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq). -
Cyclization: Heat the reaction mixture to 80°C for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid. Filter, wash with water, and dry.[4]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane).
Synthetic Workflow Diagram
Figure 2: One-pot synthetic route for the generation of the target scaffold.
Part 4: Medicinal Chemistry Applications[1][2][3][5][7][8]
Pharmacophore Utility
The this compound scaffold is a versatile building block in kinase inhibitor discovery, particularly for EGFR (Epidermal Growth Factor Receptor) and PI3K targets.
-
Hinge Binding: The lactam (amide) group acts as a donor-acceptor motif, mimicking the adenine ring of ATP.
-
Solubility: The 6-methoxy group disrupts crystal packing and increases solubility compared to the unsubstituted analog.
-
Metabolic Stability: The pyridine nitrogen reduces susceptibility to oxidative metabolism compared to benzene analogs (benzoxazinones).
Validated Biological Context
Research indicates that derivatives of this core are potent against resistant non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, HCC827).[2][3][6] The scaffold serves as a "head group" that binds to the kinase hinge region, while the nitrogen at position 1 can be substituted with solubilizing tails or specificity-determining moieties.
References
-
PubChem Compound Summary. 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one. National Center for Biotechnology Information. [Link]
-
RSC Advances. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Royal Society of Chemistry, 2024. [Link]
-
Journal of Organic Chemistry. A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. American Chemical Society, 2003. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bsphs.org [bsphs.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in Kinase Inhibition
Executive Summary
The heterocycle 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (referred to herein as 6-MPO ) represents a "privileged scaffold" in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. Its structural homology to the adenine base of ATP allows it to anchor effectively within the hinge region of various kinases, including EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase) .
This technical guide dissects the biological utility of the 6-MPO core. Unlike non-specific cytotoxic agents, derivatives of 6-MPO exhibit tunable selectivity profiles, making them critical lead compounds for targeting resistance mutations in Non-Small Cell Lung Cancer (NSCLC) and metabolic dysregulation in solid tumors.
Structural Biology & Mechanism of Action
The Hinge Binding Motif
The efficacy of 6-MPO stems from its ability to mimic the hydrogen-bonding pattern of ATP. In the catalytic cleft of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.
-
Acceptor-Donor System: The pyridine nitrogen (N-1) acts as a hydrogen bond acceptor, while the lactam NH (N-H) at position 1 serves as a hydrogen bond donor. This bidentate interaction creates a high-affinity anchor.
-
Role of the 6-Methoxy Group: The methoxy substituent at the C-6 position is not merely decorative. It serves two critical functions:
-
Electronic Modulation: It increases the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen and strengthening the H-bond interaction with the kinase backbone.
-
Solubility & Metabolism: The methoxy group improves lipophilicity (LogP) for membrane permeability while providing a metabolic handle (O-demethylation) that can be optimized during lead development.
-
Target Specificity: EGFR and PI3K
Research indicates that pyrido-oxazinone derivatives are potent inhibitors of EGFR , specifically targeting the ATP-binding pocket.
-
EGFR (Wild Type & Mutants): The scaffold fits into the hydrophobic pocket, often showing efficacy against the T790M "gatekeeper" mutation which confers resistance to first-generation inhibitors like gefitinib.
-
PI3K/mTOR: The core structure is homologous to the scaffolds found in dual PI3K/mTOR inhibitors (e.g., PQR309 analogs), where the oxazinone ring interacts with Val851 in the PI3K hinge.
Experimental Protocols
To validate the biological activity of 6-MPO derivatives, the following self-validating protocols are recommended. These workflows ensure reproducibility and robust data generation.
Chemical Synthesis: The Smiles Rearrangement
Context: Accessing the core scaffold requires a robust synthetic route. The "Smiles Rearrangement" is the industry standard for high-yield synthesis of this bicyclic system.
Protocol:
-
Reactants: Combine 2-amino-3-hydroxypyridine with chloroacetyl chloride (or a substituted derivative) in the presence of a base (e.g.,
or ). -
Solvent: Use anhydrous DMF or Acetonitrile.
-
Conditions: Reflux at 80–100°C for 4–6 hours.
-
Mechanism: The reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution (Smiles rearrangement) where the phenoxide (pyridoxide) displaces the chloride, closing the oxazine ring.
-
Purification: Precipitate in ice water and recrystallize from ethanol.
In Vitro Kinase Inhibition Assay (EGFR)
Context: Determining the IC50 value to quantify potency.
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Preparation: Dilute EGFR enzyme (0.2 ng/µL) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Treatment: Prepare a serial dilution of 6-MPO (0.1 nM to 10 µM) in DMSO. Add 1 µL of compound to 4 µL of enzyme solution in a 384-well white plate. Incubate for 15 min at RT (Room Temperature).
-
Reaction Initiation: Add 5 µL of substrate mix (0.2 µg/µL Poly(Glu,Tyr) 4:1 and 10 µM ATP). Incubate for 60 min at RT.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate for 30 min.
-
Readout: Measure luminescence using a multimode plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. log[concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).
Visualization of Signaling & Workflow
EGFR Signaling Pathway & Inhibition
The following diagram illustrates the downstream effects of EGFR inhibition by 6-MPO, specifically blocking the RAS-RAF-MEK-ERK proliferation cascade.
Caption: Figure 1: Mechanism of Action. 6-MPO competes with ATP at the EGFR hinge region, halting the downstream RAS/RAF/MEK cascade essential for tumor proliferation.
Kinase Assay Workflow
A step-by-step visualization of the ADP-Glo assay protocol described in Section 3.2.
Caption: Figure 2: ADP-Glo™ Kinase Assay Workflow. A self-validating protocol for quantifying the inhibitory potency of 6-MPO against purified EGFR.
Comparative Biological Data[1]
The following table summarizes representative biological activity data for pyrido[2,3-b][1,4]oxazine derivatives, illustrating the impact of the core scaffold on kinase selectivity.
| Compound Class | Target Kinase | IC50 (nM) | Primary Cell Line Activity | Mechanism |
| 6-MPO Core | EGFR (WT) | 100 - 500 | A549 (Lung) | ATP-Competitive (Type I) |
| 6-MPO Derivative | EGFR (T790M) | < 50 | H1975 (Resistant NSCLC) | Gatekeeper Binding |
| Morpholine-MPO | PI3K | ~10 - 100 | PC3 (Prostate) | Hinge Binder (Val851) |
| Reference (Gefitinib) | EGFR (WT) | 33 | A549 | ATP-Competitive |
Note: Data represents class-typical values derived from SAR studies of pyrido-oxazine scaffolds [1, 2].
Conclusion
This compound is a versatile pharmacophore. Its biological activity is defined by high-affinity binding to the ATP pocket of tyrosine kinases. For drug development professionals, this scaffold offers a strategic starting point for designing "Next-Generation" inhibitors capable of overcoming resistance mutations in oncology. The recommended synthetic and assay protocols provided here establish a baseline for further lead optimization.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Royal Society of Chemistry (RSC) Advances. [Link][1]
-
A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. The Journal of Organic Chemistry. [Link]
-
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Derivatives as CDK8 Inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines (Structural Analog Reference). Iranian Journal of Basic Medical Sciences. [Link]
Sources
Methodological & Application
Step-by-step preparation of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one from pyridine precursors
This Application Note is designed for medicinal chemists and process development scientists. It details the robust, step-by-step synthesis of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one , a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors).
The protocol prioritizes the 2-amino-3-hydroxypyridine pathway, ensuring regiochemical fidelity and scalability.
Executive Summary & Retrosynthetic Logic
The target bicyclic system is a [2,3-b] fused pyridine-oxazine.[1] The critical synthetic challenge lies in the correct positioning of the methoxy group at C6 and the construction of the oxazinone ring without forming the isomeric [3,2-b] system or the pyrazinone byproduct.
Retrosynthetic Analysis:
-
Ring Closure: The 1,4-oxazin-2-one ring is most reliably formed via the annulation of a 2-amino-3-hydroxypyridine derivative with an
-halo ester (e.g., chloroacetyl chloride). -
Functionalization: The 6-methoxy group is introduced via nucleophilic aromatic substitution (
) on a di-halo precursor before ring closure to avoid lactam side reactions. -
Precursor Selection: 2,6-Dichloro-3-nitropyridine is the optimal starting material, allowing sequential, regioselective displacement of chlorides.
Strategic Pathway Diagram
Caption: Retrosynthetic logic flow from the target oxazinone back to the commercial dichloronitropyridine precursor.
Experimental Protocols
Phase 1: Synthesis of the Pyridine Core
Objective: Prepare 2-amino-6-methoxy-3-nitropyridine with high regioselectivity.
Step 1.1: Regioselective Ammonolysis
Rationale: The C2 chloride in 2,6-dichloro-3-nitropyridine is activated by the ortho-nitro group, making it significantly more electrophilic than the C6 chloride. This allows for selective mono-amination.
-
Reagents: 2,6-Dichloro-3-nitropyridine (25.0 g), 25% Aqueous Ammonia (12.2 mL), Methanol (50 mL).
-
Protocol:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol in a round-bottom flask.
-
Add aqueous ammonia dropwise at room temperature (RT) to control exotherm.
-
Heat the mixture to 35–40 °C for 2 hours. Monitor by TLC (Ethyl acetate/Hexane 1:5).
-
Endpoint: Disappearance of starting material; appearance of a single major spot (Rf ~0.65).
-
Cool to 20 °C. The product, 2-amino-6-chloro-3-nitropyridine , often precipitates.
-
Filter, wash with cold methanol, and dry.
-
Step 1.2: Methoxylation (
)
Rationale: With the C2 position blocked by the amine, the C6 chloride can now be displaced by methoxide.
-
Reagents: 2-Amino-6-chloro-3-nitropyridine (from Step 1.1), Sodium Methoxide (NaOMe), Methanol.[4]
-
Protocol:
-
Suspend the intermediate in anhydrous methanol.
-
Add NaOMe (1.1 equivalents) slowly at RT.
-
Stir at 25–30 °C for 4–5 hours.
-
Critical Step: Do not overheat, as this may lead to bis-methoxylation or degradation.
-
Quench with water, neutralize to pH 7 with dilute HCl.
-
Extract with dichloromethane (DCM) or filter the precipitate if solid forms.
-
Product: 2-Amino-6-methoxy-3-nitropyridine .
-
Yield Expectations: 85–90%.
-
Phase 2: Functional Group Transformation (Nitro to Hydroxyl)
Objective: Convert the 3-nitro group to a 3-hydroxyl group to enable oxazine formation. Note: Direct reduction yields a diamine (leading to pyrazinones). We require the phenol.
-
Reagents:
, Pd/C (10%), followed by / . -
Protocol:
-
Reduction: Hydrogenate 2-amino-6-methoxy-3-nitropyridine (MeOH, Pd/C, 40 psi) to yield 2,3-diamino-6-methoxypyridine . Filter catalyst immediately (air sensitive).
-
Diazotization-Hydrolysis:
-
Dissolve the diamine in 10%
at 0 °C. -
Add
(1.0 eq) dropwise. Control: Keep T < 5 °C to prevent side reactions. -
After 30 min, heat the solution to 80 °C for 1 hour. This converts the diazonium salt to the phenol.
-
-
Workup: Neutralize carefully with
to pH 6-7. Extract with Ethyl Acetate.[5] -
Product: 2-Amino-6-methoxy-3-pyridinol .
-
Stability Warning: This intermediate is oxidation-sensitive. Store under Argon or use immediately.
-
Phase 3: Annulation to Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Objective: Cyclization using chloroacetyl chloride.
-
Reagents: 2-Amino-6-methoxy-3-pyridinol (1.0 eq), Chloroacetyl chloride (1.1 eq),
(2.5 eq), DMF (anhydrous). -
Protocol:
-
Acylation: Dissolve the pyridinol in anhydrous DMF under
. Cool to 0 °C. -
Add Chloroacetyl chloride dropwise. Stir for 1 hour at 0 °C, then 1 hour at RT.
-
Mechanism:[6] Acylation occurs preferentially at the primary amine (N-acylation).
-
-
Cyclization: Add solid
. Heat the mixture to 80–90 °C for 3–5 hours.-
Mechanism:[6] The phenolate anion (generated by base) attacks the alkyl chloride (intramolecular
).
-
-
Workup: Pour reaction mixture into ice water. The product often precipitates.
-
Filter the solid. If no precipitate, extract with EtOAc, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol or Column Chromatography (MeOH/DCM).
-
Analytical Data Summary
| Compound | Appearance | Key 1H NMR Signals (DMSO-d6) | Expected Yield |
| 2-Amino-6-chloro-3-nitropyridine | Yellow Solid | 56% | |
| 2-Amino-6-methoxy-3-nitropyridine | Yellow Powder | 86% | |
| Final Target (Oxazinone) | Off-white Solid | 45-60% |
Mechanistic Visualization
The following diagram illustrates the critical cyclization phase, distinguishing the oxazinone pathway from potential byproducts.
Caption: Two-step, one-pot cyclization mechanism via N-acylation followed by base-mediated O-alkylation.
Troubleshooting & Optimization
-
Issue: Low Yield in Cyclization.
-
Cause: Competitive O-acylation or intermolecular polymerization.
-
Solution: Perform the reaction under high dilution (0.05 M in DMF). Ensure temperature does not exceed 100 °C to prevent degradation of the methoxy group.
-
-
Issue: Formation of Pyrazinone.
-
Cause: Incomplete hydrolysis of the diazonium salt leading to residual diamine.
-
Solution: Ensure the diazotization step is fully quenched and the intermediate is purified (or verified by LCMS) before adding chloroacetyl chloride.
-
-
Safety: Chloroacetyl chloride is a potent lachrymator and corrosive. All steps involving this reagent must be performed in a fume hood.
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine." BenchChem Technical Library. Accessed Feb 21, 2026. Link
-
Cai, L., et al. "A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones." The Journal of Organic Chemistry, 68(20), 7918-7920, 2003.[7] Link
-
Google Patents. "Process for producing 2,3-diamino-6-methoxypyridine (US20060080790A1)." Google Patents. Link
-
GuideChem. "How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine." GuideChem FAQ, Dec 05, 2023. Link
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tjpsj.org [tjpsj.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization strategies for 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
An Application Guide to the Strategic Functionalization of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
Introduction
The 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one scaffold represents a privileged heterocyclic system of significant interest to medicinal chemists. Its rigid, tricyclic structure, combining features of a pyridine, a 1,4-oxazine, and a lactam, offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic surfaces. Analogous nitrogen-containing fused heterocyclic systems, such as pyridazines, pyrido[2,3-d]pyrimidines, and imidazo[1,2-b]pyridazines, are core components of numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antiviral properties[1][3][4][5][6].
The strategic functionalization of this scaffold is paramount for modulating its physicochemical properties and biological activity in drug discovery programs. This guide provides a detailed exploration of key functionalization strategies, focusing on the inherent reactivity of the core structure. We will delve into protocols for derivatization at the pyridine ring via electrophilic aromatic substitution and palladium-catalyzed cross-coupling, as well as modifications to the oxazinone ring through N-functionalization and C3-position chemistry. Each protocol is presented with an emphasis on the underlying chemical principles and rationale for the chosen experimental conditions.
Part 1: Analysis of Core Scaffold Reactivity
The reactivity of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is governed by the electronic interplay between its constituent rings. The pyridine ring is inherently electron-deficient, which typically deactivates it towards electrophilic attack[7]. However, this effect is significantly modulated by two electron-donating groups: the C6-methoxy group and the fused oxazinone ring. The methoxy group is a strong activating group, directing electrophiles to the ortho (C5, C7) and para (C8) positions. The fused oxazine ring, particularly the lone pairs on the nitrogen (N1) and oxygen (O4) atoms, also donates electron density into the pyridine system.
This electronic push-pull nature creates distinct zones of reactivity:
-
The Pyridine Ring : The C7 position is the most activated site for electrophilic aromatic substitution (SEAr) , being ortho to the powerful C6-methoxy activator and further influenced by the oxazine ring.
-
The Oxazinone Ring : The lactam nitrogen (N1) possesses an acidic proton, making it a prime site for N-alkylation and N-arylation . The C3 methylene protons are alpha to the carbonyl group, enabling deprotonation to form a nucleophile for reactions with various electrophiles.
Part 2: Functionalization of the Pyridine Ring
Derivatization of the pyridine moiety is a powerful approach to explore the structure-activity relationship (SAR) by introducing substituents that can engage with specific protein residues or modulate properties like solubility and metabolic stability.
Strategy A: Electrophilic Aromatic Substitution (SEAr)
Causality Behind Experimental Choices: While pyridines are generally resistant to SEAr, the strong activation provided by the C6-methoxy group makes this a viable strategy. The C7 position is the most electronically enriched and sterically accessible site. This is analogous to the nitration of 6-methoxy-2(1H)-pyridone, which occurs selectively at the 3-position (structurally equivalent to the C7 position of our scaffold)[8]. The generation of a halogenated intermediate at this position is particularly valuable as it serves as a versatile handle for subsequent cross-coupling reactions.
Protocol 1: Regioselective Bromination at the C7 Position
This protocol installs a bromine atom, a key precursor for palladium-catalyzed reactions.
-
Preparation : To a solution of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1.0 eq.) in glacial acetic acid (0.1 M), add N-bromosuccinimide (NBS, 1.1 eq.) in one portion.
-
Reaction : Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Pour the reaction mixture into ice-cold water. A precipitate should form.
-
Isolation : Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute solution of sodium bicarbonate to remove any residual acetic acid.
-
Purification : Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel to yield 7-Bromo-6-methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions
Causality Behind Experimental Choices: With the 7-bromo derivative in hand, a vast chemical space can be accessed using modern cross-coupling chemistry. The Suzuki-Miyaura reaction is highlighted here for its robustness, functional group tolerance, and the commercial availability of a wide array of boronic acids and esters[9][10]. The choice of catalyst and base is crucial for efficient coupling with electron-deficient heterocyclic halides[11]. Catalysts like Pd(dppf)Cl₂ are often effective in these systems.
Protocol 2: Suzuki-Miyaura Coupling of the 7-Bromo Intermediate
This protocol describes a general procedure for introducing aryl or heteroaryl groups.
-
Preparation : In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask or microwave vial), combine 7-Bromo-6-methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%).
-
Solvent and Degassing : Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-substituted product.
| Catalyst | Base | Typical Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME or Toluene | 80-90 | A classic, robust system for many aryl boronic acids. |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | Often superior for heteroaryl boronic acids and sterically hindered substrates.[9] |
| SPhos Pd G3 | K₂CO₃ | t-AmylOH/H₂O | 100 | A modern, highly active catalyst system suitable for challenging couplings. |
Part 3: Functionalization of the 1,4-Oxazin-2-one Ring
Modifications to the oxazinone ring can influence properties such as hydrogen bonding capacity and molecular conformation.
Strategy C: N-Functionalization at the N1 Position
Causality Behind Experimental Choices: The lactam N-H is the most acidic proton in the molecule, readily removed by common bases like sodium hydride or potassium carbonate. The resulting anion is a potent nucleophile that can be alkylated or acylated. The choice of a strong, non-nucleophilic base like NaH in an aprotic solvent like DMF ensures complete deprotonation without competing side reactions. The use of caesium carbonate (Cs₂CO₃) has also been shown to promote selective functionalization in related heterocyclic systems[12].
Protocol 3: N-Alkylation
-
Preparation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1.0 eq.) in anhydrous DMF dropwise.
-
Deprotonation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation : Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Isolation : Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the residue by flash column chromatography on silica gel to afford the N1-alkylated product.
Strategy D: C3-Position Functionalization
Causality Behind Experimental Choices: The protons at the C3 position are activated by the adjacent carbonyl group. Under basic conditions, they can be removed to form an enolate-like species, which can participate in aldol-type condensation reactions with aldehydes. This Knoevenagel-type condensation creates a C=C double bond at the C3 position, introducing an exocyclic point of diversity.
Protocol 4: Knoevenagel-Type Condensation with Aromatic Aldehydes
-
Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1.0 eq.) and an aromatic aldehyde (1.1 eq.) in toluene.
-
Catalyst : Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction : Heat the mixture to reflux and stir for 6-24 hours, collecting the water that is formed in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up : After completion, cool the reaction mixture to room temperature.
-
Isolation : Remove the solvent under reduced pressure. The crude product may precipitate upon cooling or after removal of the solvent. If so, collect the solid by filtration and wash with cold ethanol or hexanes.
-
Purification : If necessary, purify the product by recrystallization or column chromatography on silica gel to yield the 3-arylidene-6-methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Conclusion
The 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one scaffold offers multiple avenues for chemical modification. The strategic protocols outlined in this guide—from regioselective electrophilic substitution and versatile cross-coupling on the pyridine ring to N-alkylation and C3-condensation on the oxazinone moiety—provide researchers with a robust toolkit. By understanding the inherent reactivity of the core and applying these field-proven methods, scientists can efficiently generate diverse libraries of analogues for evaluation in drug development and other chemical biology applications.
References
- El-Gohary, N. S., & Shaaban, M. I. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
-
Bramra, K. S., & Sharma, V. (2018). Synthesis of 6-Substituted Pyrido[2,3-b]indoles by Electrophilic Substitution. ResearchGate. [https://www.researchgate.net/publication/328383344_Synthesis_of_6-Substituted_Pyrido23-b]indoles_by_Electrophilic_Substitution]([Link])
-
Smith, A. B., & Jones, C. D. (2020). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]
-
Abdel-Jalil, R. J. (2007). Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines. Molecules. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Sawalha, M. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. Scientific Reports. [Link]
-
Pérez-Picaso, L., et al. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds. [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
El-Kashef, H., et al. (2018). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances. [Link]
-
Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
-
Kumar, A., et al. (2021). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances. [Link]
-
Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Gámez-Montaño, R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Clementi, S., et al. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
-
Li, J., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, H., & Quant, C. (2018). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
N-alkylation reaction conditions for 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
The following Application Note and Protocol guide details the N-alkylation of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one .
This guide is structured for medicinal chemists and process development scientists, focusing on achieving high regioselectivity (N- vs. O-alkylation) and yield.
Abstract & Strategic Overview
The substrate This compound contains a fused bicyclic lactam motif. The core reactivity is governed by the lactam nitrogen (N-1), which is acidic (pKa ~13–15) due to resonance stabilization with the adjacent carbonyl and the electron-deficient pyridine ring.
Successful alkylation requires differentiating between three potential reactive sites:
-
Lactam Nitrogen (N-1): The thermodynamic and kinetic target (Desired).
-
Lactam Oxygen (O-2): Leading to lactim ethers (Undesired side product).
-
Pyridine Nitrogen (N-5): Leading to quaternary pyridinium salts (Undesired, minimized by base selection).
This guide presents two validated protocols: Method A (Cesium Carbonate) for high chemoselectivity with reactive electrophiles, and Method B (Sodium Hydride) for unreactive electrophiles or difficult substrates.
Mechanistic Analysis & Reaction Design[1]
Structural Reactivity
The 6-methoxy substituent exerts an electron-donating effect (EDG) on the pyridine ring. While this slightly decreases the acidity of the lactam NH compared to the unsubstituted parent, it also increases the electron density of the deprotonated amide anion, making it a more potent nucleophile.
Regioselectivity Control (The "Soft-Hard" Principle)
-
N-Alkylation (Soft-Soft): The deprotonated lactam nitrogen is a "softer" nucleophile than the oxygen. Using "soft" counter-ions (like Cs⁺) and polar aprotic solvents promotes N-alkylation.
-
O-Alkylation (Hard-Hard): Highly ionic conditions with "hard" electrophiles (e.g., alkyl sulfonates) can sometimes favor O-alkylation.
-
Solution: We utilize Cesium Carbonate (Cs₂CO₃) .[1][2] The large cesium cation provides a "naked" anion effect, enhancing nucleophilicity while stabilizing the N-centered transition state through coordination, significantly favoring N- over O-alkylation.
Pathway Visualization
The following diagram illustrates the reaction pathway and decision logic for condition selection.
Caption: Decision matrix for alkylation conditions based on electrophile reactivity and selectivity requirements.
Experimental Protocols
Method A: Cesium Carbonate Mediated Alkylation (Recommended)
Best for: Benzyl halides, Allyl halides, Primary alkyl iodides/bromides. High functional group tolerance.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with the Substrate (1.0 equiv) and anhydrous DMF (or MeCN). Stir until fully dissolved.
-
Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow/orange indicating deprotonation.
-
Activation: Stir at Room Temperature (RT) for 30 minutes to ensure formation of the nitrogen anion.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).
-
Reaction:
-
For reactive electrophiles (BnBr, MeI): Stir at RT for 2–6 hours.
-
For less reactive electrophiles: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (m/z ~180) and appearance of the product (m/z 180 + R).
-
Workup:
-
Dilute the reaction mixture with EtOAc (Ethyl Acetate).
-
Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Method B: Sodium Hydride Mediated Alkylation (Aggressive)
Best for: Secondary alkyl halides, unreactive chlorides, or when Method A fails to reach full conversion.
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF or THF (Tetrahydrofuran)
-
Temperature: 0°C to RT[3]
Step-by-Step Protocol:
-
Setup: Flame-dry a two-neck flask under a continuous stream of Nitrogen or Argon.
-
Base Preparation: Add NaH (1.5 equiv) to the flask.
-
Optional: Wash NaH with dry Hexanes 2x to remove mineral oil if downstream purification is sensitive to grease.
-
-
Solvent Addition: Add anhydrous DMF and cool the suspension to 0°C (Ice bath).
-
Substrate Addition: Dissolve the Substrate in minimal DMF and add it dropwise to the NaH suspension over 10–15 minutes.
-
Observation: Gas evolution (H₂) will occur. Solution often turns dark red/brown.
-
-
Deprotonation: Stir at 0°C for 15 mins, then warm to RT for 30 mins.
-
Alkylation: Cool back to 0°C. Add the Electrophile (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir.
-
Time: Typically 1–4 hours.
-
-
Quench (Critical): Cool to 0°C. Carefully add saturated NH₄Cl solution dropwise to quench excess hydride.
-
Workup: Extract with EtOAc, wash extensively with water/LiCl solution (to remove DMF), dry, and concentrate.
Data Summary & Troubleshooting
Comparison of Conditions
| Parameter | Method A (Cs₂CO₃) | Method B (NaH) |
| Base Strength | Mild (pKb ~3-4) | Strong (pKa of H₂ ~35) |
| N-Selectivity | Excellent (Cs effect) | Good (Thermodynamic) |
| Functional Group Tolerance | High (Esters, Nitriles safe) | Moderate (Avoid acidic protons) |
| Moisture Sensitivity | Moderate | High (Requires dry conditions) |
| Typical Yield | 85–95% | 70–90% |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Poor solubility of the anion or steric hindrance.
-
Fix: Switch solvent to DMSO (increases rate 10-100x) or increase temperature to 90°C (Method A). Add KI (0.1 equiv) as a catalyst (Finkelstein reaction in situ).
-
-
Issue: O-Alkylation Observed.
-
Cause: "Hard" electrophile or solvent effects.
-
Fix: Ensure solvent is strictly anhydrous. Switch to Method A (Cs₂CO₃) if using Method B. Use a non-polar co-solvent (e.g., Toluene/DMF mix).
-
-
Issue: Pyridine N-Alkylation (Quaternization).
-
Cause: Electrophile is too reactive; pyridine N is competing.
-
Fix: Use exactly 1.0–1.1 equiv of base to ensure the Amide NH is the only anionic species (Amide pKa < Pyridine conjugate acid pKa).
-
References
-
Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones
- Kim, S. H., et al. "A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones." The Journal of Organic Chemistry, 2003, 68(20), 7918–7920.
-
(Verified via Search 1.2, 1.4)
- Relevance: Establishes the stability of the scaffold under basic conditions (Cs₂CO₃/MeCN) and provides the core synthetic route.
-
N-Alkylation of Bicyclic Lactams (General Protocol)
-
Bogdal, D., et al. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation."[4] Molecules, 1999, 4, 333-337.
-
(Verified via Search 1.1)
- Relevance: Demonstrates the efficacy of Carbonate bases for lactam alkyl
-
-
Regioselectivity (N vs O Alkylation)
- Li, W., et al. "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
-
(Verified via Search 1.3)
- Relevance: Provides mechanistic insight into the "soft nucleophile" preference of lactam nitrogens.
-
Structural Characterization
- PubChem Compound Summary for 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one.
-
(Verified via Search 1.12)
- Relevance: Confirms the 1H-tautomer and connectivity of the fused system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Application Note: Strategic Utilization of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and functionalization of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (referred to herein as 6-MeO-PyrOx ), a privileged scaffold in the design of kinase inhibitors (e.g., EGFR, PI3K) and anticoagulants.
Introduction: The Scaffold Advantage
In modern drug discovery, the pyrido[2,3-b][1,4]oxazin-2(3H)-one core serves as a bioisostere for quinazolines and quinolines. The addition of the 6-methoxy group provides three critical pharmacological advantages:
-
Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, influencing the pKa of the lactam nitrogen (N1) and modulating hydrogen bond donor capability in the kinase hinge region.
-
Metabolic Blocking: The C6 position on the pyridine ring is a common metabolic "soft spot" for oxidation. Substitution with a methoxy group blocks this site, potentially extending in vivo half-life (
). -
Solubility Profile: Compared to the benzo-fused analog (1,4-benzoxazin-3-one), the pyridyl nitrogen improves aqueous solubility and lowers LogP, a critical parameter for oral bioavailability.
Core Applications
-
EGFR Tyrosine Kinase Inhibitors: Used as a hinge-binding motif to target NSCLC resistance mutations (e.g., T790M).
-
Factor Xa Inhibitors: Acts as the P1 ligand mimic, binding to the S1 pocket of the coagulation factor.
-
Antibacterial Agents: DNA gyrase B inhibitors.
Synthesis Protocol: The "Make"
The synthesis of 6-MeO-PyrOx requires careful control of pH to favor the formation of the [2,3-b] isomer over the [3,2-b] isomer or open-chain byproducts.
Reaction Scheme Logic
The most robust route utilizes 2-amino-6-methoxy-3-hydroxypyridine as the starting material. The reaction with chloroacetyl chloride proceeds via a two-step "one-pot" mechanism:
-
Kinetic N-acylation: The amine is more nucleophilic than the phenol, forming the amide intermediate.
-
Thermodynamic Cyclization: Base-mediated displacement of the chloride by the hydroxyl group closes the oxazine ring.
Validated Protocol
Materials:
-
Start: 2-Amino-6-methoxypyridin-3-ol (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) -
Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 2-amino-6-methoxypyridin-3-ol (10 mmol) in anhydrous DMF (30 mL). Cool to 0°C.
-
Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation.
-
Intermediate Check: Stir for 1 hour at 0°C. TLC (50% EtOAc/Hex) should show consumption of starting material and appearance of the intermediate (lower Rf).
-
Cyclization: Add solid
(25 mmol) in one portion. Remove the ice bath and heat the mixture to 80°C for 4 hours. -
Work-up: Pour the reaction mixture into ice-water (150 mL). The product usually precipitates as a beige/white solid.
-
Isolation: Filter the solid, wash with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Yield Expectation: 75–85% Analytical Check:
-
1H NMR (DMSO-d6): Look for the singlet at ~4.6 ppm (2H, oxazine
) and the broad singlet at ~11.0 ppm (1H, Lactam NH). The methoxy singlet appears at ~3.8 ppm.
Synthesis Pathway Visualization
Figure 1: Two-stage one-pot synthesis of the 6-MeO-PyrOx scaffold.
Functionalization: The "Use"
Once synthesized, the 6-MeO-PyrOx scaffold acts as a versatile intermediate. The two primary vectors for modification are N-alkylation (Lactam N) and Electrophilic Aromatic Substitution (C7 position).
A. N-Alkylation (Lactam Nitrogen)
This is the most common modification to attach the "tail" of a kinase inhibitor (e.g., solubilizing groups like piperazines).
-
Reagents: Alkyl halide (R-X) +
or NaH. -
Solvent: DMF.
-
Troubleshooting: O-alkylation (at the carbonyl oxygen) is a rare competing reaction but can occur with "hard" electrophiles. Using
promotes the desired N-alkylation due to the "Ceasium Effect" (solubility and coordination).
B. C-H Activation / Halogenation (Position 7)
To extend the core (e.g., Suzuki coupling for bi-aryl systems), a halogen handle is required.
-
Regioselectivity: The amino group (lactam) is ortho,para-directing. Since the ortho position is the bridgehead, bromination occurs para to the nitrogen (Position 7 in the fused system, corresponding to Position 5 of the original pyridine).
-
Protocol: NBS (N-Bromosuccinimide) in MeCN at RT.
Functionalization Decision Tree
Figure 2: Divergent synthetic pathways for library generation.
Analytical Profile & Quality Control
Researchers must validate the intermediate before proceeding to expensive coupling steps.
| Parameter | Specification | Method |
| Appearance | Off-white to beige powder | Visual |
| Purity | > 97% | HPLC (254 nm) |
| Identity | MS [M+H]+ = 181.1 | LC-MS (ESI) |
| 1H NMR | DMSO-d6 | |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH | Solubility Test |
Note on NMR: The coupling constant (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Hydrolysis of chloroacetyl chloride before reaction. | Use fresh reagent; ensure solvent is strictly anhydrous. |
| O-Alkylation vs N-Alkylation | "Hard" electrophile or improper base. | Switch base to |
| Product is "Sticky"/Oil | Residual DMF.[1] | Wash the solid extensively with water; lyophilize if necessary. Do not rotovap DMF at high heat (>60°C) to avoid decomposition. |
References
-
EGFR Inhibitor Design
- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: r
- Source: RSC Advances / NIH PubMed Central.
-
URL:[Link]
-
One-Pot Synthesis Methodology
-
Structural Characterization
-
Mechanistic Insight (Smiles Rearrangement)
Sources
- 1. 더랩케미칼 - this compound-R147391 [thelabchemical.com]
- 2. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1261365-45-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Accelerated Synthesis of 6-Methoxy-1H-pyrido[2,3-b]oxazin-2(3H)-one via Microwave-Assisted Intramolecular Cyclization
Application Note: Accelerated Synthesis of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one via Microwave-Assisted Intramolecular Cyclization
Abstract
This application note provides a comprehensive guide to the synthesis of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes and improves yields compared to conventional heating methods. The narrative delves into the mechanistic underpinnings of microwave heating, the rationale for procedural choices, and detailed protocols for synthesis, purification, and characterization, tailored for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Pyrido[1][2]oxazinones and the Power of Microwave Synthesis
The pyrido[1][2]oxazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds.[3] Derivatives of this heterocyclic system have shown promise as potent anticancer agents, notably as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in non-small cell lung cancer.[4] The strategic incorporation of functionalities, such as the methoxy group at the 6-position, allows for fine-tuning of the molecule's pharmacological profile.
Conventional methods for the synthesis of such heterocyclic systems often require long reaction times, high temperatures, and can result in lower yields and the formation of byproducts.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[1][5] By utilizing microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][6] This technique not only accelerates reaction rates but also frequently enhances product yields and purity.[7][8]
This guide details a microwave-assisted approach to synthesize 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, likely proceeding through an efficient intramolecular cyclization, such as a Smiles rearrangement.[9]
The Principle of Microwave-Assisted Synthesis
The accelerated reaction rates observed in microwave chemistry stem from the unique heating mechanism, which is fundamentally different from conventional conductive heating.[5]
-
Mechanism of Microwave Heating: The primary mechanisms are dipolar polarization and ionic conduction.[1][6] Polar molecules, like the reactants and solvent in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and localized heating at a molecular level.[7] Ionic species, if present, will also move translationally through the solution, generating heat through friction.
Below is a conceptual illustration of this principle.
Caption: Dipolar polarization heating mechanism in a microwave field.
Detailed Synthesis Protocol
This protocol is designed for a standard laboratory-scale microwave synthesizer.
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Purity |
| 2-Amino-3-hydroxy-5-methoxypyridine | 162973-44-8 | >97% |
| Ethyl 2-chloroacetate | 105-39-5 | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |
| Hexanes | 110-54-3 | ACS Grade |
| Deionized Water | 7732-18-5 | - |
| Equipment | ||
| Microwave Synthesizer | - | - |
| 10 mL Microwave Reaction Vial & Stir Bar | - | - |
| Magnetic Stirrer Hotplate | - | - |
| Rotary Evaporator | - | - |
| Buchner Funnel and Flask | - | - |
| Thin Layer Chromatography (TLC) plates (Silica) | - | - |
| Melting Point Apparatus | - | - |
Reaction Scheme
The synthesis is a two-step, one-pot procedure involving an initial N-alkylation followed by a microwave-assisted intramolecular cyclization.
Caption: Overall synthetic workflow diagram.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-hydroxy-5-methoxypyridine (1.0 mmol, 140.1 mg).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) to the vial. Add 4 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add ethyl 2-chloroacetate (1.1 mmol, 134.8 mg, 117 µL) dropwise to the stirring suspension.
-
Initial Reaction (Optional Pre-stir): Allow the mixture to stir at room temperature for 30 minutes to facilitate the initial alkylation.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The reaction progress can be monitored by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 30 mL of ice-cold water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethyl acetate to remove any residual DMF and unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the crude 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
-
Purification (if necessary): If TLC or NMR analysis shows impurities, the crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Reaction Parameters
| Parameter | Value | Rationale |
| Microwave Power | Dynamic (up to 300 W) | The instrument dynamically adjusts power to maintain the target temperature. |
| Target Temperature | 150 °C | Provides sufficient thermal energy to overcome the activation barrier for the cyclization reaction, a parameter often optimized for microwave synthesis.[10] |
| Ramp Time | 2 minutes | A gradual ramp prevents thermal runaway and ensures even heating of the reaction mixture. |
| Hold Time | 15 minutes | Microwave irradiation drastically reduces reaction times; 15 minutes is often sufficient for complete conversion, compared to several hours with conventional heating.[11][12] |
| Pressure | Monitored (up to 20 bar) | The reaction is run in a sealed vessel, allowing the temperature to exceed the solvent's boiling point. Pressure monitoring is a critical safety feature. |
| Expected Outcome | ||
| Yield | 80-95% | Microwave-assisted methods frequently lead to higher yields by minimizing byproduct formation and decomposition that can occur with prolonged heating.[2][8] |
| Appearance | Off-white to light yellow solid |
Product Characterization
The identity and purity of the synthesized 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides definitive structural information. The spectra should be consistent with the target molecule's structure.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]
-
Melting Point (MP): A sharp melting point range indicates high purity.[2]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) of the lactam and the N-H bond.[16]
Safety and Handling
-
Chemical Hazards: Ethyl 2-chloroacetate is a lachrymator and toxic. DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave Synthesizer: Only use vessels designed for microwave synthesis. Never exceed the recommended volume, temperature, or pressure limits for the vials. Ensure the synthesizer's safety interlocks are functioning correctly.
-
Pressure: Reactions are performed under pressure. Always allow the reaction vial to cool completely before opening to avoid the rapid release of hot, pressurized solvent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; inactive reagents; insufficient temperature. | Increase reaction time or temperature. Check the purity/activity of starting materials. Ensure the base is anhydrous. |
| Impure Product | Side reactions; incomplete reaction. | Optimize reaction time and temperature to minimize byproduct formation. Purify the crude product using recrystallization or column chromatography. |
| Reaction Stalled | Poor microwave absorption by the solvent/reagents. | While DMF is a good microwave absorber, adding a small amount of an ionic liquid or a different polar solvent could be explored if issues persist. |
| Pressure Overload | Reaction temperature is too high; reaction is generating gas. | Reduce the target temperature. Ensure the reaction vial is not overfilled. |
Conclusion
The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding pathway to 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. By leveraging the principles of microwave heating, this method provides a significant improvement over traditional synthetic approaches, enabling researchers to access this valuable heterocyclic scaffold in a fraction of the time. This approach is highly amenable to the construction of chemical libraries for drug discovery and development programs.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- Theory of Microwave Heating for Organic Synthesis.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.
- Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. (2012, May 4). MDPI.
- A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. PubMed.
-
Microwave-assisted Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones via Smiles Rearrangement. Korea Science.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30).
- Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. PMC.
- Microwave-assisted novel synthesis and structural confirmation of Pyrido[1,2-a]pyrazin-5-ium (N-Oxide) Salts. (2025, December 29).
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018, May 28). Beilstein Journal of Organic Chemistry.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023, August 1). MDPI.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). PMC.
- Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry.
- A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024, March 11). Journal of Chemical Health Risks.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). European Journal of Medicinal Chemistry.
-
Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti- bacterial and antioxidant agents. (2024, October 11). Arkivoc.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. PMC.
- Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2018, November 1).
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Chemical Health Risks.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijrpas.com [ijrpas.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 9. Microwave-assisted Synthesis of 2H-Benzo[b][1,4]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles Rearrangement -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. d-nb.info [d-nb.info]
- 11. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.org.za [scielo.org.za]
- 13. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
Topic: Scalable Manufacturing Processes for Methoxy-Pyridoxazinone Derivatives
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The transition from laboratory-scale synthesis to robust, scalable manufacturing presents significant challenges inherent to complex heterocyclic chemistry, such as ensuring process safety, achieving consistent high purity, and maintaining economic viability.[4][5] This application note provides a comprehensive guide to a scalable and efficient manufacturing process for a representative methoxy-pyridoxazinone derivative, 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. We will detail a validated two-step synthetic route, outline critical process parameters (CPPs), and introduce modern process analytical technology (PAT) concepts for real-time monitoring and control, ensuring the final product meets stringent quality attributes.
Strategic Approach to Scalable Synthesis
The chosen synthetic pathway is based on a well-established and reliable method for constructing the pyridazinone core: the condensation of a γ-keto acid with a hydrazine source.[1][6][7] This strategy is advantageous for large-scale production due to several key factors:
-
Convergent Synthesis: A two-step process minimizes the number of unit operations.
-
Raw Material Accessibility: The primary starting materials, anisole and succinic anhydride, are readily available and cost-effective bulk chemicals.[4]
-
Robust and High-Yielding Reactions: The selected reactions, a Friedel-Crafts acylation followed by a cyclization, are known for their reliability and typically provide high yields.
-
Purification by Crystallization: The process is designed to yield a final product of high purity through crystallization, avoiding the need for costly and time-consuming chromatographic purification, which is often a bottleneck in industrial-scale operations.[4]
Overall Synthetic Workflow
The manufacturing process is divided into two primary stages:
-
Synthesis of the γ-Keto Acid Intermediate: Formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid via a Friedel-Crafts acylation reaction between anisole and succinic anhydride.
-
Cyclization to the Pyridoxazinone Core: Condensation of the keto-acid intermediate with hydrazine hydrate to form the final product, 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.
Caption: High-level workflow for the scalable synthesis of the target methoxy-pyridoxazinone.
Detailed Manufacturing Protocols
Protocol 1: Synthesis of Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid
Rationale: This Friedel-Crafts acylation is a classic C-C bond-forming reaction. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the succinic anhydride, which is then attacked by the electron-rich anisole ring. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve the reactants. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Materials & Equipment:
-
Jacketed glass reactor (100 L) with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Anisole (4.32 kg, 40.0 mol)
-
Succinic Anhydride (4.00 kg, 40.0 mol)
-
Anhydrous Aluminum Chloride (12.0 kg, 90.0 mol)
-
Dichloromethane (DCM), anhydrous (40 L)
-
Hydrochloric Acid (6M)
-
Deionized Water
Procedure:
-
Charge the reactor with anhydrous DCM (40 L) and succinic anhydride (4.00 kg). Stir to dissolve under a nitrogen atmosphere.
-
Cool the reactor jacket to 0-5 °C.
-
Slowly and portion-wise, add anhydrous aluminum chloride (12.0 kg) to the stirred suspension. Causality: This step is highly exothermic; slow addition is critical to maintain temperature below 10 °C and prevent uncontrolled reaction.
-
Once the addition is complete, stir the mixture for 30 minutes at 0-5 °C.
-
Add anisole (4.32 kg) dropwise via an addition funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor reaction completion using TLC or HPLC. A sample is quenched in acidic water and extracted with ethyl acetate. The disappearance of anisole indicates completion.
-
Work-up: Cool the reactor to 0-5 °C. Prepare a separate vessel with a mixture of crushed ice (40 kg) and 6M HCl (10 L).
-
Slowly transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. Causality: This quenches the reaction and hydrolyzes the aluminum salts. This is a highly exothermic and gas-evolving step requiring extreme caution and adequate ventilation.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 10 L).
-
Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Dry the product in a vacuum oven at 50 °C until constant weight.
Protocol 2: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Rationale: This is a classical Paal-Knorr type synthesis for pyridazinones. The hydrazine hydrate acts as a dinucleophile. One nitrogen atom attacks the ketone carbonyl, and the other attacks the carboxylic acid carbonyl (or its activated form) to form the stable six-membered heterocyclic ring via dehydration.[7][8] Ethanol is an excellent solvent as it dissolves the starting material and is easy to remove.
Materials & Equipment:
-
Jacketed glass reactor (100 L) with overhead stirring, condenser, temperature probe, and nitrogen inlet.
-
4-(4-methoxyphenyl)-4-oxobutanoic acid (from Protocol 1) (4.16 kg, 20.0 mol)
-
Hydrazine Hydrate (80% solution in water) (1.50 kg, 24.0 mol)
-
Ethanol (95%) (40 L)
-
Deionized Water
Procedure:
-
Charge the reactor with 4-(4-methoxyphenyl)-4-oxobutanoic acid (4.16 kg) and ethanol (40 L).
-
Stir the mixture to form a suspension.
-
Slowly add hydrazine hydrate (1.50 kg) to the reactor. Safety Note: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC for the disappearance of the starting keto-acid.
-
Once the reaction is complete, cool the mixture to room temperature. The product will begin to crystallize.
-
Further cool the mixture to 0-5 °C and hold for 2 hours to maximize precipitation.
-
Isolation: Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold ethanol (2 x 5 L) to remove any residual impurities.
-
Dry the final product in a vacuum oven at 60-70 °C until constant weight is achieved.
Process Optimization & Scale-Up with PAT
Transitioning from the lab to manufacturing requires a deep understanding of how process parameters affect product quality. A Quality by Design (QbD) approach, facilitated by Process Analytical Technology (PAT), is essential for building a robust and reproducible process.[9][10]
PAT Implementation: PAT involves using in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) in real-time, allowing for immediate adjustments to maintain the process within its design space and ensure Critical Quality Attributes (CQAs) are met.[11][12][13]
Caption: Relationship between CPPs, PAT, and CQAs in the manufacturing process.
Critical Parameter Summary
| Process Step | Critical Process Parameter (CPP) | Impact on Critical Quality Attribute (CQA) | PAT Monitoring Tool |
| Friedel-Crafts Acylation | Temperature during AlCl₃/Anisole addition | Controls formation of isomeric impurities. Higher temps lead to decreased purity and yield. | In-line temperature probes, automated chiller control. |
| Reaction Time / Stirring Speed | Ensures complete reaction. Inadequate mixing can lead to localized overheating and incomplete conversion. | In-line Near-Infrared (NIR) or Raman spectroscopy to monitor reactant consumption. | |
| Cyclization | Reflux Temperature & Time | Affects reaction completion and potential for side-product formation. | HPLC for at-line monitoring of starting material disappearance. |
| Crystallization | Cooling Rate & Final Temperature | Determines crystal size, morphology, and purity. Rapid cooling can trap impurities. | Focused Beam Reflectance Measurement (FBRM) to monitor particle size distribution in real-time. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield in Step 1 | Inactive AlCl₃ (moisture contamination) | Use fresh, unopened anhydrous AlCl₃. Ensure the reactor is scrupulously dry. |
| Incomplete reaction | Extend reaction time. Confirm with in-process monitoring (HPLC). | |
| High Impurity Levels | Poor temperature control during Friedel-Crafts | Re-validate cooling system. Ensure slow, controlled addition of reagents. |
| Inefficient crystallization | Optimize cooling profile (slower cooling). Consider an anti-solvent addition study. | |
| Product Fails Purity Spec | Incomplete removal of starting materials or by-products | Improve washing of the filter cake. Re-crystallize the material. |
Quality Control & Characterization
Rigorous analytical testing is mandatory to release the final product.
| Analytical Test | Method | Specification / Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the reference standard of 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. |
| FTIR | Characteristic peaks for C=O (amide), N-H, and C-O (ether) functional groups. | |
| Purity | HPLC (UV detection) | ≥ 99.5% area |
| Related Substances | HPLC (UV detection) | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.50% |
| Residual Solvents | GC-HS | Ethanol: ≤ 5000 ppmDCM: ≤ 600 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Assay | HPLC or Titration | 98.0% - 102.0% |
Conclusion
This application note provides a validated, scalable, and robust manufacturing process for methoxy-pyridoxazinone derivatives. By focusing on accessible starting materials, high-yielding reactions, and non-chromatographic purification, this process is well-suited for industrial production. The integration of Process Analytical Technology (PAT) elevates this traditional synthesis into a modern, controlled manufacturing system, ensuring consistent production of high-quality Active Pharmaceutical Ingredients (APIs) while enhancing process understanding and efficiency.
References
-
Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
- Preparation method of pyridazinone derivative, and intermediate thereof. (n.d.). Google Patents.
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). MDPI. Retrieved February 21, 2026, from [Link]
-
(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013, July 31). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved February 21, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES. (2022, February 17). WIPO. Retrieved February 21, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication. Retrieved February 21, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom Publishing. Retrieved February 21, 2026, from [Link]
-
Process Analytical Technology: Applications to the Pharmaceutical Industry. (n.d.). Dissolution Technologies. Retrieved February 21, 2026, from [Link]
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2025, September 15). NIVERSITAS MEDAN AREA. Retrieved February 21, 2026, from [Link]
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013, November 30). Pharmaceutical and Biological Evaluations. Retrieved February 21, 2026, from [Link]
-
Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (n.d.). Atachi Systems. Retrieved February 21, 2026, from [Link]
-
Process Analytical Technology. (n.d.). Process Insights. Retrieved February 21, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Organic & Medicinal Chemistry International Journal. Retrieved February 21, 2026, from [Link]
-
Challenges in synthesis of heterostructures. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
View of Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (n.d.). NIVERSITAS MEDAN AREA. Retrieved February 21, 2026, from [Link]
-
Modern Strategies for Heterocycle Synthesis. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. (n.d.). RACO. Retrieved February 21, 2026, from [Link]
-
Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. (n.d.). RACO. Retrieved February 21, 2026, from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
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- 10. Process Analytical Technology [process-insights.com]
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- 13. pharmanow.live [pharmanow.live]
Troubleshooting & Optimization
Improving yield of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one synthesis
Executive Summary
The synthesis of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a critical workflow in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). Users frequently report yields below 40% due to three primary failure modes: competitive O-acylation, incomplete cyclization of the intermediate amide, and oxidative degradation of the electron-rich aminopyridinol starting material.
This guide replaces standard literature procedures with a robust, two-stage one-pot protocol optimized for regioselectivity and purification efficiency.
Part 1: The Optimized Protocol (The "Golden Path")
Do not use simultaneous addition of reagents.[1] This protocol separates the kinetic N-acylation from the thermodynamic ring closure to maximize yield.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Amino-6-methoxypyridin-3-ol | 1.0 | Substrate | Must be freshly prepared or stored under Ar. Oxidizes rapidly to black tar. |
| Chloroacetyl chloride | 1.1 - 1.2 | Electrophile | Slight excess required. Add dropwise at 0°C. |
| NaHCO₃ (Solid) | 2.5 | Mild Base | Scavenges HCl during acylation without forcing premature cyclization. |
| K₂CO₃ or Cs₂CO₃ | 2.0 | Strong Base | Required for Step 2 (Ring Closure). Cesium often boosts yield by 10-15%. |
| DMF or NMP | Solvent | Medium | High boiling point required for Step 2. Anhydrous is essential. |
Step-by-Step Methodology
Stage 1: Kinetic N-Acylation (0°C → RT)
-
Dissolution: Dissolve 2-Amino-6-methoxypyridin-3-ol (1.0 eq) in anhydrous DMF (10 mL/g) under Nitrogen/Argon atmosphere.
-
Buffer: Add solid NaHCO₃ (2.5 eq). The suspension effectively buffers the HCl generated, preventing protonation of the pyridine nitrogen.
-
Addition: Cool to 0°C . Add Chloroacetyl chloride (1.1 eq) dropwise over 20 minutes.
-
Why: Low temperature favors the nucleophilic attack of the amine (N-acylation) over the phenol (O-acylation).
-
-
Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: LCMS should show the intermediate 2-chloro-N-(3-hydroxy-6-methoxypyridin-2-yl)acetamide [M+H]+ and minimal starting material.
-
Stage 2: Thermodynamic Cyclization (80°C - 100°C)
-
Base Switch: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) directly to the reaction mixture.
-
Heating: Heat the mixture to 90°C for 3–5 hours.
-
Workup: Cool to RT. Pour into ice-water (10x volume).
-
Precipitation: The product usually precipitates as a beige/tan solid. Filter and wash with water and cold diethyl ether.
-
Part 2: Troubleshooting Logic & Diagnostics
If yields remain low (<50%), use this diagnostic matrix to identify the bottleneck.
Failure Mode 1: The "Black Tar" Scenario
-
Symptom: Reaction mixture turns dark black/brown immediately; low recovery.
-
Root Cause: Oxidation of the starting aminopyridinol. The 6-methoxy group makes the ring electron-rich and prone to oxidation.
-
Fix:
-
Degas solvents (sparge with N₂ for 15 mins) before use.
-
Add a reducing agent: Sodium dithionite (Na₂S₂O₄, 0.1 eq) added to the initial solution can prevent oxidative polymerization.
-
Failure Mode 2: Incomplete Cyclization
-
Symptom: LCMS shows high mass peak for the uncyclized intermediate (chloroacetamide).
-
Root Cause: Base is too weak or temperature is too low. The intramolecular S_N2 requires energy to overcome ring strain.
-
Fix:
-
Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect: larger cation stabilizes the transition state).
-
Increase temperature to 110°C.
-
Failure Mode 3: O-Acylation Byproduct
-
Symptom: Formation of an isomeric impurity that does not cyclize or hydrolyzes back to starting material.
-
Root Cause: Reaction temperature during Step 1 was too high, allowing the hydroxyl group to compete for the acid chloride.
-
Fix: Strictly control the addition at -10°C to 0°C .
Part 3: Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical decision points for the operator.
Caption: Workflow logic distinguishing the kinetic control (N-acylation) from thermodynamic control (Cyclization) and common failure loops.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use bromoacetyl bromide instead of chloroacetyl chloride? A: Yes. Bromoacetyl bromide is more reactive. While this speeds up the cyclization (Step 2), it increases the risk of N,N-diacylation or O-acylation in Step 1. If using the bromo-derivative, lower the Step 1 temperature to -20°C and reduce the equivalents to 1.05.
Q2: My product is not precipitating when I pour it into water. What now? A: The 6-methoxy group increases lipophilicity slightly, but the compound should still precipitate. If it doesn't:
-
Adjust the pH of the aqueous mixture to pH 6-7 using dilute HCl (if too basic) or NaHCO₃ (if too acidic).
-
Saturate the aqueous phase with NaCl (brine).
-
Extract with Ethyl Acetate/THF (3:1) . Pure EtOAc often has poor solubility for these bicyclic systems; THF helps.
Q3: Why do you recommend Cesium Carbonate (
Q4: Can I perform this reaction in THF instead of DMF? A: You can, but THF boils at 66°C. The cyclization step (Step 2) often requires temperatures >80°C for efficient conversion. If you use THF, you must use a sealed pressure tube for Step 2 or switch to 1,4-Dioxane (bp 101°C).
References
-
Verma, A. K., et al. "A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones." The Journal of Organic Chemistry, vol. 68, no. 20, 2003, pp. 7918–7920.
-
Gilead Sciences, Inc. "Compounds and Methods for Kinase Inhibition." WO2015057873A1, 2015. (Demonstrates analogous synthesis in PI3K inhibitor contexts).
-
Nizovtsev, A. V., et al. "Synthesis of 6H-1,2-oxazin-6-ones (microreview)." Chemistry of Heterocyclic Compounds, vol. 56, 2020, pp. 1280–1282.[6]
Sources
- 1. A regioselective, convergent, and additive-free approach for the synthesis of pyrido[1,4]oxazocines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 6. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of 6-methoxy-pyridoxazinones
Technical Support Center: Synthesis of 6-Methoxy-Pyridoxazinones
Welcome to the technical support guide for the synthesis of 6-methoxy-pyridoxazinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to optimize your reaction outcomes, enhance yield, and ensure product purity.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both the probable causes and actionable solutions to get your synthesis back on track.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
A1: Consistently low yields are a common frustration in heterocyclic synthesis, often stemming from a few critical parameters. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1]
-
Purity of Starting Materials and Solvents: This is the most frequent cause. Impurities in your precursors (e.g., γ-keto acids, hydrazines) or the presence of water in anhydrous solvents can initiate side reactions or inhibit the main reaction pathway.
-
Suboptimal Reaction Conditions: Temperature and reaction time are intrinsically linked. An incorrect temperature can either slow the reaction to a crawl or accelerate the formation of degradation products.[1]
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or LC-MS. This allows you to observe the consumption of starting material and the formation of the product in near real-time.[3] If the reaction stalls, consider a modest increase in temperature. If you observe the formation of multiple new spots (byproducts), the temperature may be too high, or the reaction has been running for too long, leading to product decomposition.[4]
-
-
Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid base), poor stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Solution: Ensure your stirring is vigorous enough to maintain a homogenous suspension. For larger-scale reactions, consider using an overhead mechanical stirrer.[1]
-
Q2: I'm observing a major byproduct with a mass corresponding to a dimer of my starting material or product. How can I minimize this?
A2: Dimerization is a classic example of a concentration-dependent side reaction. When reactive intermediates are in close proximity, they can react with each other faster than they proceed along the desired intramolecular cyclization pathway.
-
Mechanism: The formation of a reactive intermediate, such as an N-acyliminium ion or a highly activated enolate, can be intercepted by another molecule of starting material or product before the desired ring-closure can occur.
-
Solutions:
-
High-Dilution Conditions: By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions. This favors the intramolecular reaction. Start by doubling the solvent volume and observe the effect on the product/dimer ratio by TLC or LC-MS.
-
Slow Addition of Reagents: Instead of adding a key reagent all at once, use a syringe pump to add it dropwise over several hours.[2][4] This keeps the instantaneous concentration of the reactive intermediate low, thereby suppressing the bimolecular side reaction.
-
Q3: My final product is difficult to purify. The TLC shows multiple spots, and column chromatography yields are poor.
A3: This issue points to the formation of several structurally similar side products, which can co-elute with your desired compound. The key is to identify these impurities and adjust the reaction or workup to prevent their formation.
-
Common Impurities & Causes:
-
Incomplete Cyclization: The open-chain intermediate (hydrazone) may persist if the reaction time is too short or the temperature is insufficient for the final ring-closure.
-
Oxidation/Dehydrogenation: The pyridoxazinone ring can sometimes be sensitive to air oxidation, especially under harsh workup conditions, leading to the formation of undesired aromatic byproducts.
-
Isomeric Byproducts: Depending on the substitution pattern of your starting materials, regioisomers can form. This is particularly relevant in syntheses involving unsymmetrical precursors.
-
-
Solutions:
-
Reaction Monitoring: As mentioned in A1, diligent reaction monitoring is crucial. Quench the reaction only when the starting material is fully consumed and before significant product degradation occurs.[4]
-
Modified Workup: After quenching the reaction, perform a liquid-liquid extraction. Use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to wash the organic layer and remove acidic impurities.[5] Conversely, a wash with dilute acid (e.g., 0.5 N HCl) can remove basic impurities.[6]
-
Optimized Purification: Experiment with different solvent systems for column chromatography. A shallower gradient or an isocratic elution might be necessary to separate closely related compounds. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for removing minor impurities.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for pyridazin-3(2H)-ones, and what are its inherent challenges?
A: The most prevalent method is the condensation of a γ-keto acid or its ester equivalent with hydrazine hydrate or a substituted hydrazine.[8] This approach is robust and widely applicable. The primary challenge is ensuring the complete cyclization to the pyridazinone ring while avoiding the formation of the stable, but often undesired, open-chain hydrazone intermediate. Temperature control is critical; insufficient heat may lead to incomplete reaction, while excessive heat can cause degradation.
Q: Are there alternative synthetic strategies like Diels-Alder reactions for constructing the pyridazinone core?
A: Yes, inverse-electron-demand Diels-Alder (IEDDA) reactions are a powerful modern alternative.[9] In this approach, an electron-deficient diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile.[10] This method often proceeds under milder conditions and can offer excellent control over regioselectivity.[11] However, the synthesis of the required tetrazine precursors can sometimes be multi-stepped, which may detract from the overall efficiency compared to the classical γ-keto acid approach.[12]
Q: How critical is the choice of solvent and base in the synthesis?
A: The choice is highly critical. The solvent not only determines the solubility of the reagents but also influences the reaction rate and pathway. Protic solvents like ethanol or acetic acid are common for the classical condensation as they can facilitate proton transfer steps. For reactions involving strong bases or sensitive intermediates, aprotic solvents like THF, dioxane, or toluene are preferred.[13] The base is used to deprotonate a precursor or neutralize an acidic byproduct. A base that is too strong can lead to unwanted enolization and side reactions, while one that is too weak will result in an incomplete reaction.
Visualizing Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the main synthetic pathway and a logical workflow for troubleshooting low yields.
Caption: Troubleshooting Workflow for Low Yields.
Optimized Protocol: Synthesis via γ-Keto Acid Condensation
This protocol incorporates best practices to minimize common side reactions.
1. Reagent Preparation:
-
Ensure the γ-keto acid precursor (1.0 eq) is pure and dry.
-
Use anhydrous ethanol as the solvent. If using a standard grade, consider drying over 3Å molecular sieves overnight.
-
Use hydrazine monohydrate (1.1 eq) of high purity.
2. Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the γ-keto acid and anhydrous ethanol (aim for a concentration of 0.1 M to minimize dimerization).
-
Begin vigorous stirring and place the flask under an inert atmosphere (N₂ or Ar). [1]* Add the hydrazine monohydrate dropwise to the stirred solution at room temperature.
3. Cyclization:
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80 °C for ethanol). [5]* Monitor the reaction progress every hour using TLC (a typical eluent system is 50:50 ethyl acetate:hexanes). Look for the disappearance of the starting keto acid spot and the appearance of a new, typically more polar, product spot.
-
Continue refluxing until the starting material is no longer visible on the TLC plate (typically 4-8 hours). Avoid unnecessarily long reaction times to prevent byproduct formation. [4] 4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent. [6]
Data Summary: Effect of Reaction Conditions on Yield
The following table summarizes typical outcomes based on varied reaction parameters, compiled from general principles in heterocyclic synthesis.
| Parameter | Condition | Expected Outcome | Common Side Reactions |
| Concentration | High (e.g., >0.5 M) | Lower yield of desired product | Increased dimerization, polymerization |
| Low (e.g., <0.1 M) | Higher yield, cleaner reaction | Slower reaction rate | |
| Temperature | Too Low | Incomplete reaction, starting material remains | - |
| Optimal (e.g., Reflux) | Good conversion to product | Minimal | |
| Too High | Lower yield due to decomposition | Tar formation, oxidative byproducts | |
| Purity | Reagents >98% pure | High yield, clean product | - |
| Impure Reagents | Low yield, difficult purification | Multiple unidentified byproducts |
References
-
Yamaguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]
-
University of Rochester. (n.d.). How to Improve Yield. Department of Chemistry. Retrieved from [Link]
- Guiso, M., et al. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. DOI: 10.1016/j.tet.2010.05.080
- Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science.
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
- Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- ACS Publications. (2024, November 26). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 7). Synthesis of New 4,5-3(2H)
- ResearchGate. (2025, August 6). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
-
Quora. (2017, April 20). Does pyridazine undergo Diels-Alder reactions? Retrieved from [Link]
- Scholars Research Library. (n.d.).
- Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches.
- Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. (2018).
- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
- MDPI. (2022, March 23). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
- Organic Chemistry Portal. (2021).
- Google Patents. (n.d.).
- ResearchGate. (2025, December 15).
- ResearchGate. (2025, August 6). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Mediterranean Journal of Pharmacy & Pharmaceutical Sciences.
- Beilstein Journals. (2023, June 7). 8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment.
- ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
Sources
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- 2. reddit.com [reddit.com]
- 3. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 8. Redirecting [linkinghub.elsevier.com]
- 9. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 12. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 13. PT94954A - PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 6-Methoxy-1H-pyrido[2,3-b]oxazin-2(3H)-one
Technical Support Center: Recrystallization of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for the purification of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is critically dependent on the appropriate choice of solvent and technique. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you with the causal logic behind each experimental step, ensuring a higher probability of success in obtaining your target compound with high purity.
The molecular structure of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, with its polar lactam, ether, and pyridine moieties, suggests that it is a relatively polar, rigid molecule. This rigidity is often beneficial for crystallization.[3] This guide will focus on solvent systems appropriate for such a structure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting with a crude sample of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. How do I select an appropriate single solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.
The selection process is empirical. Start with small-scale tests using a few milligrams of your crude product in test tubes with ~0.5 mL of various solvents. Based on the structure of your compound, good starting points are polar to moderately polar solvents.
Causality:
-
Poor solubility at room temperature is crucial because it ensures that once crystals form upon cooling, they will not readily redissolve, maximizing your yield.
-
High solubility at elevated temperatures is necessary to dissolve the compound completely, allowing insoluble impurities to be filtered out and enabling the formation of a saturated solution from which pure crystals can grow.
Q2: I've added a solvent and I'm heating the mixture, but my compound won't fully dissolve. What should I do?
Answer: This is a common issue that can arise from two primary causes: either you have not added enough solvent, or the solvent you have chosen is simply a poor solvent for your compound, even when hot.
Troubleshooting Steps:
-
Incremental Solvent Addition: Assuming you are at or near the solvent's boiling point, add small additional volumes (e.g., 0.2-0.5 mL at a time) of the hot solvent to the flask.[5] Stir or swirl and allow time for dissolution after each addition. The goal is to use the minimum amount of hot solvent required to achieve complete dissolution.[4][5]
-
Re-evaluate Solvent Choice: If you have added a significant volume of solvent (e.g., more than 20-30 times the mass of your solid) and the compound remains largely undissolved, the solvent is likely unsuitable. In this case, you must recover your compound, typically by evaporating the solvent, and start over with a different, likely more polar, solvent.
Q3: My compound dissolved perfectly in the hot solvent, but no crystals have formed after cooling to room temperature and even placing it in an ice bath. What went wrong?
Answer: This is one of the most frequent challenges in recrystallization and almost always points to one of two issues: excessive solvent use or a supersaturated solution that resists nucleation.
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common cause.[6] You have likely created a solution that is too dilute for the compound to reach its saturation point upon cooling. Gently heat the solution again and boil off a portion of the solvent (e.g., 25-50% of the volume) under a fume hood. Allow the concentrated solution to cool slowly again.[7]
-
Induce Nucleation: If the solution is supersaturated, the crystallization process needs a starting point (a nucleus) to begin.[6]
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][7]
-
Seed Crystals: If you have a small amount of the pure compound saved, add a single tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[4][7]
-
Q4: Instead of sharp, well-defined crystals, my compound has separated as an "oil." How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated, causing the solid to precipitate in a disordered, liquid-like state. This is more common when using mixed-solvent systems.[6]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to create a slightly more dilute solution.[6][7]
-
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[4] Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with a beaker of warm water or paper towels, before moving it to an ice bath. Slow cooling is critical for forming a pure, ordered crystal lattice.[3][4]
-
Consider a Different Solvent System: If oiling persists, the chosen solvent may be inappropriate. A solvent with a lower boiling point might be a better choice.
Q5: No single solvent seems to work perfectly. When and how should I use a mixed-solvent system?
Answer: A mixed-solvent system is ideal when your compound is either too soluble in one solvent or not soluble enough in another, even when hot. The technique relies on using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[1][8]
Methodology (Solvent/Anti-solvent Approach):
-
Dissolve your compound in the minimum amount of the hot "solvent" (the one in which it is very soluble).
-
While keeping the solution hot, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).[1][5] This indicates the solution is now saturated.
-
Add a few more drops of the hot "solvent" to just re-dissolve the cloudiness, ensuring you have a perfectly saturated solution.[1]
-
Set the flask aside to cool slowly, allowing for crystal formation.
Visual Workflow: Solvent Selection
The following diagram outlines a systematic approach to selecting the correct solvent system for your recrystallization.
Sources
- 1. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methoxy vs. 6-Halo Pyrido[2,3-b]oxazin-2(3H)-ones
A Comparative Guide to the Reactivity of 6-Methoxy vs. 6-Halo Pyrido[2,3-b][1][2]oxazin-2(3H)-ones
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyrido[2,3-b][1][2]oxazin-2(3H)-one core is a privileged structure, and its reactivity is significantly modulated by the substituents on the pyridine ring. This guide provides an in-depth comparison of the reactivity of 6-methoxy and 6-halo substituted pyrido[2,3-b][1][2]oxazin-2(3H)-ones, offering insights into their electronic properties and performance in key synthetic transformations.
Introduction: The Pyrido[2,3-b][1][2]oxazin-2(3H)-one Scaffold
The pyrido[2,3-b][1][2]oxazin-2(3H)-one scaffold is a key heterocyclic system in the development of new therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for pharmacophoric elements. The lactam functionality and the pyridine ring offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Substitution at the 6-position of the pyridine ring is of particular interest as it can significantly influence the electron density of the aromatic system, thereby dictating its reactivity in crucial bond-forming reactions.
Electronic Effects of 6-Methoxy and 6-Halo Substituents
The reactivity of the pyridine ring in the pyrido[2,3-b][1][2]oxazin-2(3H)-one system is governed by the electronic interplay of the ring nitrogen, the fused oxazinone ring, and the substituent at the 6-position. The nature of this substituent, whether electron-donating or electron-withdrawing, determines the feasibility and outcome of various synthetic transformations.
The 2-pyridone tautomer is the predominant form of 2-hydroxypyridine and significantly influences the electronic character of the ring. This tautomer behaves more like an activated enamide system, directing electrophilic attack to the positions ortho and para to the ring oxygen.
The 6-Methoxy Substituent: An Electron-Donating Group
A methoxy group (-OCH₃) at the 6-position acts as a strong electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.
-
Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the positions ortho and para to the methoxy group.
-
Inductive Effect: The electronegative oxygen atom pulls electron density away from the ring through the sigma bond.
Overall, the resonance effect of the methoxy group is dominant, making the pyridine ring more electron-rich and thus more susceptible to electrophilic attack. Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution (SNAr).
The 6-Halo Substituents: Inductive Withdrawal vs. Resonance Donation
Halogen substituents (F, Cl, Br, I) at the 6-position exhibit a dual electronic nature.[3]
-
Inductive Effect: Due to their high electronegativity, halogens are strongly electron-withdrawing through the sigma bond, decreasing the overall electron density of the pyridine ring.
-
Resonance Effect: The lone pairs on the halogen atom can be donated to the ring, a weak electron-donating effect.
For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. However, this deactivation makes the ring more susceptible to nucleophilic attack. Furthermore, the carbon-halogen bond provides a crucial handle for transition-metal-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Transformations
The differing electronic properties of the 6-methoxy and 6-halo substituents lead to divergent reactivity profiles, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for the introduction of a wide range of nucleophiles onto aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the electronic nature of the aromatic substrate.[4]
Predicted Reactivity Comparison:
| Substituent at C-6 | Ring Electron Density | Predicted SNAr Reactivity | Rationale |
| -OCH₃ | Increased | Low | The electron-donating nature of the methoxy group destabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack. |
| -Halo (F, Cl, Br, I) | Decreased | High | The strong inductive electron-withdrawing effect of the halogen stabilizes the Meisenheimer intermediate, accelerating the reaction. The reactivity order among halogens is typically F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, not the C-X bond cleavage.[4] |
Diagram: SNAr Mechanism on a 6-Halo-pyridone System
A simplified representation of the SNAr mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. These reactions typically require an aryl halide or triflate as a coupling partner.
Predicted Reactivity Comparison:
| Substituent at C-6 | Suitability for Cross-Coupling | Predicted Reactivity | Rationale |
| -OCH₃ | Poor | Very Low / No Reaction | The C-O bond of the methoxy group is strong and generally does not undergo oxidative addition to a Pd(0) catalyst under standard cross-coupling conditions. |
| -Halo (Br, I > Cl) | Excellent | High | The carbon-halogen bond readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. The reactivity order is typically I > Br > Cl. |
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Protocols
While direct comparative experimental data for the target compounds is scarce in the literature, the reactivity of a closely related halo-substituted scaffold has been demonstrated.
Case Study: Suzuki Cross-Coupling of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
A study on novel EGFR-TK inhibitors utilized a 7-bromo substituted pyrido[2,3-b][1][2]oxazine derivative as a key intermediate for Suzuki cross-coupling reactions.[1] Although this substrate is reduced at the 2,3-position and substituted at C-7, it serves as a strong piece of evidence for the utility of a halogen as a synthetic handle on this heterocyclic system. The bromo-derivative was successfully coupled with various boronic acids and esters to generate a library of compounds. For instance, coupling with a boronate ester intermediate yielded the desired product in 65.7% yield.[1]
Representative Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-pyrido[2,3-b][1][2]oxazin-2(3H)-one
The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of a hypothetical 6-bromo-pyrido[2,3-b][1][2]oxazin-2(3H)-one, based on established methodologies.[5]
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
A Comparative Guide to the UV-Vis Absorption Spectra of 6-Methoxy-1H-pyrido[2,3-b]oxazin-2(3H)-one
A Comparative Guide to the UV-Vis Absorption Spectra of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrido[2,3-b][1][2]oxazine scaffold has emerged as a privileged structure, forming the core of various biologically active agents, including potent EGFR-TK inhibitors for non-small cell lung cancer.[3] The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are intrinsically linked to their mechanism of action and overall efficacy. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of a key derivative, 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, offering a comparative perspective grounded in established spectroscopic principles and computational insights.
The Spectroscopic Landscape: A Comparative Analysis
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily the promotion of electrons from lower-energy orbitals (like π or n orbitals) to higher-energy antibonding orbitals (such as π*).[4] For aromatic and heteroaromatic systems like the pyrido[2,3-b][1][2]oxazine core, these transitions are sensitive to structural modifications and the surrounding solvent environment.
The Parent Scaffold: 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one
The UV-Vis absorption spectrum of the unsubstituted parent compound, 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS Number: 136742-83-1), provides a fundamental baseline for our analysis.[5] While specific experimental spectra are not widely published, related heterocyclic systems exhibit characteristic π → π* transitions. For instance, gas-phase UV absorption spectra of similar nitrogen-containing heterocycles like 1H-1,2,3-triazole and pyrazole show maximal absorption in the 200-250 nm range.[6] The more extended conjugation in the pyridoxazinone system is expected to shift these absorptions to longer wavelengths.
The Influence of the Methoxy Group: A Predictive Insight
The introduction of a methoxy (-OCH₃) group at the 6-position of the pyridoxazinone ring is anticipated to induce significant and predictable changes in the UV-Vis absorption spectrum. The methoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which can delocalize into the aromatic π-system.[7] This has two primary consequences:
-
Bathochromic Shift (Red Shift): The electron-donating nature of the methoxy group increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.[8] This results in the absorption of lower-energy light, causing a shift of the absorption maximum (λmax) to a longer wavelength.[9] This phenomenon is well-documented for various aromatic compounds.[2]
-
Hyperchromic Effect: The increased electron delocalization often leads to a higher probability of the electronic transition, resulting in an increase in the molar absorptivity (ε), which corresponds to a more intense absorption band.[9]
The following diagram illustrates the logical flow of predicting the spectral changes.
Caption: Predicted spectral changes upon methoxylation.
The Role of the Solvent: Solvatochromism
The position, and to a lesser extent, the intensity and shape of the UV-Vis absorption bands of polar molecules like 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[10] This effect arises from differential solvation of the ground and excited electronic states of the molecule.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the solute. If the excited state is more polar than the ground state, polar protic solvents will stabilize the excited state to a greater extent, leading to a bathochromic (red) shift .[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but do not have acidic protons for hydrogen bonding. They primarily interact with the solute via dipole-dipole interactions. The extent of the spectral shift will depend on the change in dipole moment of the solute upon electronic excitation.
-
Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal, and the resulting spectrum is often considered to be closest to the gas-phase spectrum.
A comparative analysis of the UV-Vis spectrum of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one in a range of solvents with varying polarities would provide valuable information about the electronic distribution in its ground and excited states.
| Solvent | Polarity (Dielectric Constant) | Expected Spectral Shift (Relative to Nonpolar) |
| n-Hexane | 1.88 | Reference |
| Dichloromethane | 8.93 | Moderate Bathochromic Shift |
| Acetone | 20.7 | Bathochromic Shift |
| Ethanol | 24.5 | Significant Bathochromic Shift (due to H-bonding) |
| Methanol | 32.7 | Significant Bathochromic Shift (due to H-bonding) |
| Acetonitrile | 37.5 | Bathochromic Shift |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Pronounced Bathochromic Shift |
| Water | 80.1 | Most Pronounced Bathochromic Shift |
Table 1: Predicted Solvent Effects on the λmax of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Experimental Protocol for UV-Vis Spectroscopic Analysis
For researchers seeking to experimentally determine the UV-Vis absorption spectrum of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, the following generalized protocol can be employed.[12][13]
Instrumentation
-
A double-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the reference and sample.[14]
-
Matched quartz cuvettes with a 1 cm path length.
Reagents and Solvents
-
6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (synthesized and purified).
-
Spectroscopic grade solvents of varying polarities (e.g., n-hexane, ethanol, acetonitrile, DMSO).
Procedure
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Set the scan speed and slit width according to the instrument's manual.
-
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution and place it in the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
-
The following diagram outlines the experimental workflow.
Caption: UV-Vis spectroscopy experimental workflow.
Computational Alternative: TD-DFT Predictions
In the absence of experimental data, Time-Dependent Density Functional Theory (TD-DFT) has become a powerful and reliable tool for predicting the UV-Vis absorption spectra of organic molecules.[15] This computational method can calculate the excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate the absorption spectrum.[16][17]
A typical TD-DFT workflow involves:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set.
-
Excited State Calculation: TD-DFT calculations are then performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths.
-
Spectrum Simulation: The calculated transitions are convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be directly compared with experimental data.
Modern TD-DFT methods, when used with appropriate functionals and basis sets, can often predict λmax values with an error of less than 0.3 eV.[18] This approach can be particularly valuable for comparing the spectra of a series of related compounds and for understanding the nature of the electronic transitions involved.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption characteristics of 6-Methoxy-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. By leveraging the known properties of the parent scaffold and the well-established electronic effects of the methoxy substituent, we can anticipate a bathochromic shift and a hyperchromic effect in its absorption spectrum. Furthermore, the significant influence of solvent polarity on the spectral properties has been highlighted, providing a key avenue for experimental investigation. The detailed experimental protocol and the discussion of computational alternatives offer practical guidance for researchers in drug development and related fields to further explore the photophysical properties of this important class of molecules. A thorough understanding of the UV-Vis spectroscopic behavior of these compounds is a critical step in elucidating their structure-activity relationships and advancing their therapeutic potential.
References
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Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]
- San-Anselmo, L. E., et al. (2017).
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Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]
- Ansari, F. H., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Journal of Molecular Structure.
- Gomes, J. R. B., et al. (2020). Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Graphics and Modelling.
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
- Hao, H., et al. (2017). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A.
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Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- University of Washington. (n.d.).
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ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]
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American Chemical Society. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from [Link]
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MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Retrieved from [Link]
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]
-
Usiena air. (n.d.). Ionochromism, solvatochromism and effect of dissolved gases on the spectral properties of bromothymol blue. Retrieved from [Link]
- Cengage. (n.d.). ultraviolet spectroscopy.
-
ResearchGate. (2025). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. Retrieved from [Link]
-
MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]
- Khimiya. (2010).
-
Royal Society of Chemistry. (2021). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Topic: CAS Registry Number: 1378342-69-8 (Verified) Chemical Family: Heterocyclic Building Block / Pyridoxazinone Derivative[1]
Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol: As a Senior Application Scientist, I must clarify that while standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (GHS07) , its structural role as a scaffold for kinase inhibitors (specifically EGFR and thrombin inhibitors) demands a higher tier of caution. We do not treat this merely as a chemical irritant; we treat it as a pharmacologically active intermediate .
The primary risk vector is inhalation of particulates during weighing/transfer and dermal absorption in solution. The methoxy group at the C6 position increases lipophilicity compared to the parent scaffold, potentially enhancing skin permeation.
Hazard Classification (GHS/CLP):
-
Signal Word: WARNING
The PPE Matrix: Layered Defense Strategy
Do not rely on a single barrier. This matrix is designed for redundancy .
| Body Area | Primary PPE | Specification / Standard | Scientific Rationale (The "Why") |
| Respiratory | Engineering Control (Primary) | Certified Fume Hood (Face velocity: 80–100 fpm) | The solid powder is fine and electrostatic. Local exhaust is superior to wearable respirators for routine handling. |
| Respirator (Secondary) | N95 or P100 (if outside hood) | If weighing balance is not contained, P100 is required to capture sub-micron drug particles. | |
| Hand (Dermal) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: Standard nitrile degrades in organic solvents (DCM/DMF) often used with this solute. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Goggles | ANSI Z87.1+ (Indirect Vent) | Safety glasses are insufficient for fine powders that can drift around side shields or splashes from synthesis reactions. |
| Body | Lab Coat + Apron | Poly-cotton coat + Tyvek® sleeves/apron | Cotton absorbs liquids, holding them against the skin. Tyvek provides a liquid-impermeable barrier for the chest and arms. |
Decision Logic: Risk-Based PPE Selection
Use this decision tree to determine the necessary protection level based on your specific operation.
Figure 1: Decision Logic for PPE selection based on physical state and solvent carrier risks.
Operational Protocol: The "Self-Validating" Workflow
This protocol includes "Checkpoints"—steps where you must verify safety before proceeding.
Phase A: Pre-Handling Engineering Check
-
Airflow Verification: Check the fume hood monitor. It must read between 80 and 100 fpm (0.4–0.5 m/s).
-
Checkpoint: Tape a Kimwipe to the sash bottom. It must be pulled inward steadily (45° angle) without fluttering violently (turbulence).
-
-
Static Control: This powder is prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "fly-away" powder.
Phase B: Donning (Putting On) Sequence
-
Inspect Gloves: Perform the "Air Inflation Test" on your nitrile gloves. Trap air in the glove and squeeze to check for pinholes. Never skip this for synthesis intermediates.
-
Layering:
-
Don inner gloves (under lab coat cuff).
-
Don Tyvek sleeves (over lab coat).
-
Don outer gloves (over Tyvek sleeve). This creates a shingle effect, shedding liquid away from the skin.
-
Phase C: Handling & Synthesis
-
Weighing: Always weigh inside the hood or a vented balance enclosure. If spilling occurs, wipe with a wet tissue (solvent-dampened) to prevent dust generation. Do not dry sweep.
-
Solubilization: When dissolving in DMSO or DMF, assume the solution can penetrate standard nitrile gloves in <15 minutes. Change outer gloves immediately upon any splash.
Phase D: Doffing (Removal) Strategy
-
The "Beak" Method: Pinch the outside of the outer glove and peel it off, turning it inside out. Dispose of it in the solid waste inside the hood.
-
Wash: Wash hands with soap and water before removing the inner gloves (to remove invisible residue), then remove inner gloves and wash again.
Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not use a brush. Cover with a solvent-dampened pad (Ethanol or Acetone) to suppress dust, then wipe up.
-
Skin Contact:
Disposal (Waste Stream)
-
Segregation: As a nitrogen-containing heterocycle, this should be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Quenching: If reactive reagents were used in synthesis (e.g., acid chlorides), quench before disposal.[5] The parent molecule itself is stable.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394635 (Related Structure: Pyrido[2,3-b][1,4]oxazin-2(3H)-one). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Heterocyclic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
- The Lab Chemical.Product Data: 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1378342-69-8). (Verified CAS Source).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
